

The Pharmacology of Linsidomine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Linsidomine hydrochloride*

Cat. No.: *B013753*

[Get Quote](#)

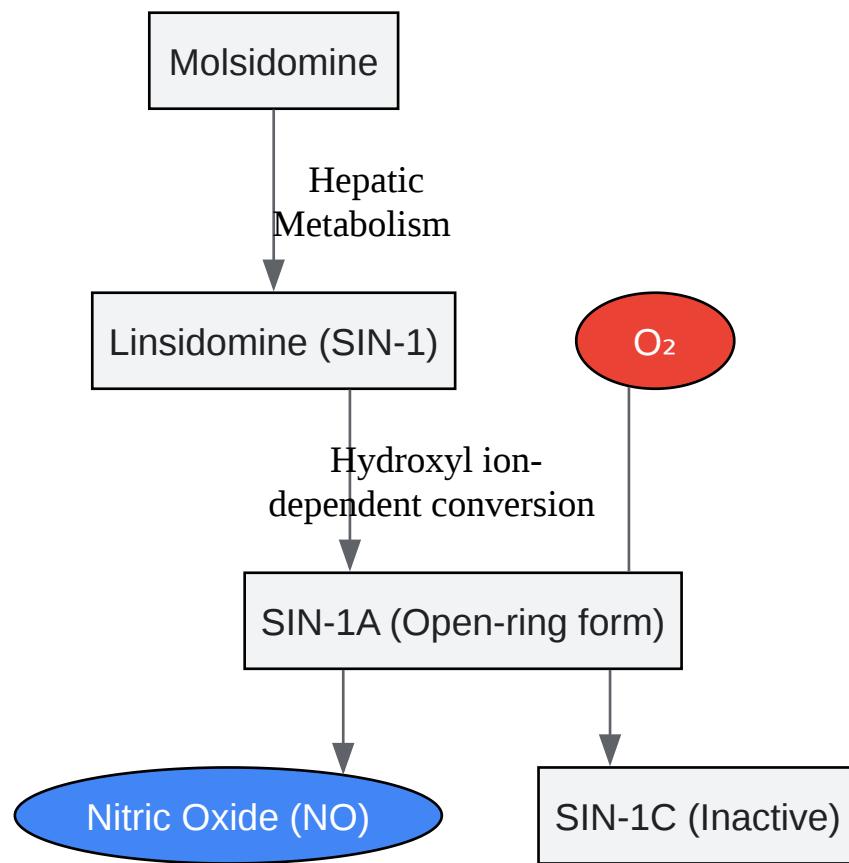
For Researchers, Scientists, and Drug Development Professionals

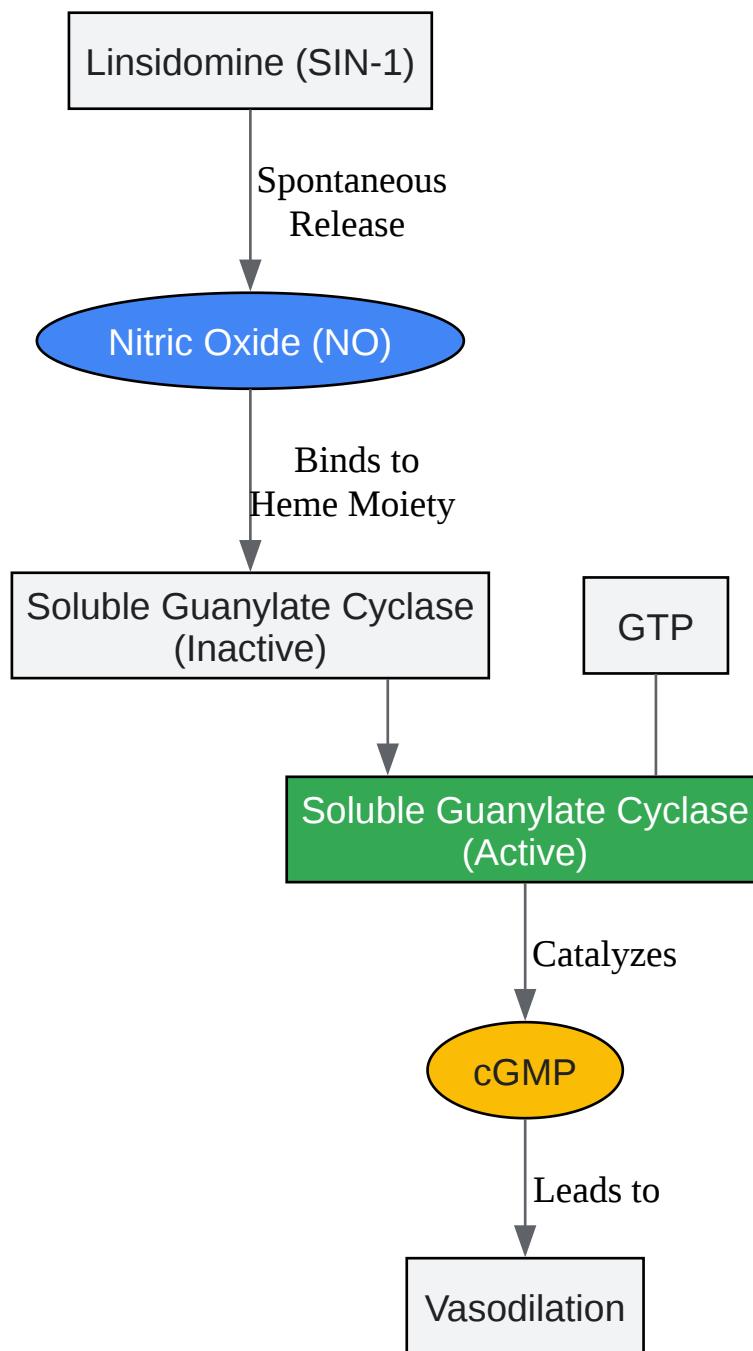
Abstract

Linsidomine hydrochloride (SIN-1), an active metabolite of the anti-anginal drug molsidomine, is a potent vasodilator belonging to the class of sydnonimines.^[1] Its pharmacological effects are primarily mediated through the non-enzymatic release of nitric oxide (NO), a critical signaling molecule in the cardiovascular system.^[2] This technical guide provides an in-depth overview of the pharmacology of **linsidomine hydrochloride**, focusing on its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in understanding and exploring the therapeutic potential of this compound.

Introduction

Linsidomine, also known as 3-morpholinosydnonimine, has garnered significant interest for its direct nitric oxide-donating properties, which distinguish it from traditional organic nitrates.^{[1][3]} Unlike nitrates that require enzymatic activation, linsidomine spontaneously releases NO, thereby circumventing the development of tolerance.^{[1][4]} This unique characteristic makes it a valuable tool for studying NO-mediated signaling and a potential therapeutic agent for various cardiovascular conditions, including unstable angina and erectile dysfunction.^{[5][6]}


Mechanism of Action


Linsidomine hydrochloride acts as a prodrug that, under physiological conditions, undergoes a series of transformations to release nitric oxide.

Bioactivation and Nitric Oxide Release

Linsidomine (SIN-1) is the primary active metabolite of molsidomine.^[7] At neutral pH, SIN-1 undergoes a hydroxyl ion-dependent conversion to its open-ring form, SIN-1A.^[8] Subsequently, in the presence of oxygen, SIN-1A decomposes to release nitric oxide (NO) and the inactive metabolite SIN-1C (3-morpholinoiminoacetonitrile).^{[8][9]} This process is independent of enzymatic activity.^[1]

A diagram illustrating the bioactivation pathway of Linsidomine is provided below:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Comparative efficacy of the intravenous administration of linsidomine, a direct nitric oxide donor, and isosorbide dinitrate in severe unstable angina. A French multicentre study. French Group of Investigators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of linsidomine (SIN 1) after single and multiple intravenous short infusions in patients with renal insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of molsidomine in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of vasodilation by molsidomine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Linsidomine, direct donor of EDRF/NO: a new treatment for unstable angina] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of linsidomine chloride, a direct nitric oxide donor, in the treatment of human erectile dysfunction: results of a double-blind cross over trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of platelet activating factor-induced platelet aggregation by molsidomine, SIN-1, and nitrates in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Oxygen and oxidation promote the release of nitric oxide from sydnonimines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The nitric oxide donor SIN-1 protects endothelial cells from tumor necrosis factor-alpha-mediated cytotoxicity: possible role for cyclic GMP and heme oxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Pharmacology of Linsidomine Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b013753#pharmacology-of-linsidomine-hydrochloride>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com